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Abstract
Spirogermanium (NSC 192965) is a unique heterocyclic organometallic compound that

garnered significant interest as an investigational anticancer agent. Its novel spiro structure,

containing a germanium atom, sets it apart from traditional cytotoxic drugs. This technical guide

provides a comprehensive overview of the organometallic properties of Spirogermanium,

including its synthesis, physicochemical characteristics, and biological activities. Detailed

experimental protocols, quantitative data, and visualizations of its potential signaling pathways

are presented to serve as a valuable resource for researchers in oncology and medicinal

chemistry.

Introduction
Spirogermanium, chemically named 8,8-diethyl-N,N-dimethyl-2-aza-8-germaspiro[4.5]decane-

2-propanamine, is a synthetic organometallic compound.[1] It was developed in the 1970s and

entered clinical trials as a potential anticancer drug.[2] A key feature of Spirogermanium is its

spirocyclic system, where the germanium atom is the central spiro atom, bonded to two ethyl

groups and part of a germacyclohexane ring. This structure contributes to its unique chemical

and biological properties. Unlike many conventional chemotherapeutic agents,

Spirogermanium was noted for its lack of significant bone marrow toxicity, a common and

dose-limiting side effect of cancer drugs.[3] However, its clinical development was hampered by
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dose-limiting neurotoxicity.[2][3] This guide delves into the technical details of

Spirogermanium's organometallic chemistry and its implications for its biological activity.

Physicochemical and Organometallic Properties
Spirogermanium's organometallic nature is defined by the carbon-germanium bonds within its

structure. Germanium, a metalloid in Group 14 of the periodic table, shares some properties

with its neighbors carbon and silicon. The presence of the germanium atom influences the

molecule's three-dimensional structure, lipophilicity, and reactivity.

Table 1: Physicochemical Properties of Spirogermanium

Property Value Reference

IUPAC Name

8,8-Diethyl-N,N-dimethyl-2-

aza-8-germaspiro[4.5]decane-

2-propanamine

[1]

CAS Number 41992-23-8 [1]

Molecular Formula C₁₇H₃₆GeN₂ [1]

Molecular Weight 341.12 g/mol [1]

Appearance Oil [1]

Boiling Point 106-109 °C at 0.03 mmHg [1]

Dihydrochloride Salt M.P. 287-288 °C [1]

Synthesis of Spirogermanium
The synthesis of Spirogermanium involves the construction of the unique

germaspiro[4.5]decane heterocyclic system. While a detailed, step-by-step protocol from a

single source is not readily available in recent literature, the general synthetic strategy can be

inferred from related publications on azaspiro compounds and organogermanium chemistry.

The synthesis generally involves the reaction of a germanium dihalide with a suitable di-

Grignard or di-lithio reagent to form the germacyclohexane ring, followed by the introduction of
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the azaspirocyclic component and subsequent functionalization to add the dimethylaminopropyl

side chain.

Conceptual Experimental Protocol for the Synthesis of the Azaspiro[4.5]decane Core:

This is a generalized protocol based on the synthesis of similar azaspiro compounds and

should be adapted and optimized.

Preparation of a Di-Grignard Reagent: A suitable di-bromoalkane is reacted with magnesium

turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere

(e.g., argon or nitrogen) to generate the corresponding di-Grignard reagent.

Formation of the Germacyclohexane Ring: Diethyldichlorogermane is added dropwise to the

di-Grignard reagent at a controlled temperature (typically low, e.g., 0 °C to -78 °C) to form

the 4,4-diethyl-4-germacyclohexanone precursor.

Synthesis of the Azaspirocycle: The germacyclohexanone is then reacted with a suitable

amine, such as 3-(dimethylamino)propylamine, under conditions that facilitate the formation

of the spirocyclic system. This may involve a series of steps including imine formation and

subsequent reduction or other cyclization strategies.

Purification: The final product, Spirogermanium, is purified using standard techniques such

as distillation under reduced pressure or column chromatography.

Biological Activity and Cytotoxicity
Spirogermanium has demonstrated cytotoxic activity against a range of human tumor cell

lines in vitro.[3] Its mechanism of action is believed to involve the inhibition of DNA, RNA, and

protein synthesis, with protein synthesis being the most sensitive target.[3] One of the notable

features of Spirogermanium is its relative lack of myelosuppression compared to other

cytotoxic agents.[3]

Table 2: In Vitro Cytotoxicity of Spirogermanium (NSC 192965) against Human Cancer Cell

Lines (NCI-60 Screen)
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Cell Line Cancer Type GI50 (µM)

Leukemia

CCRF-CEM Leukemia 1.83

HL-60(TB) Leukemia 1.76

K-562 Leukemia 2.16

MOLT-4 Leukemia 1.94

RPMI-8226 Leukemia 2.41

SR Leukemia 1.69

Non-Small Cell Lung Cancer

A549/ATCC Non-Small Cell Lung Cancer 3.12

EKVX Non-Small Cell Lung Cancer 2.88

HOP-62 Non-Small Cell Lung Cancer 2.91

HOP-92 Non-Small Cell Lung Cancer 2.58

NCI-H226 Non-Small Cell Lung Cancer 3.01

NCI-H23 Non-Small Cell Lung Cancer 2.76

NCI-H322M Non-Small Cell Lung Cancer 2.99

NCI-H460 Non-Small Cell Lung Cancer 2.45

NCI-H522 Non-Small Cell Lung Cancer 2.67

Colon Cancer

COLO 205 Colon Cancer 2.81

HCC-2998 Colon Cancer 3.05

HCT-116 Colon Cancer 2.73

HCT-15 Colon Cancer 3.15

HT29 Colon Cancer 2.97
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KM12 Colon Cancer 2.84

SW-620 Colon Cancer 2.69

CNS Cancer

SF-268 CNS Cancer 2.93

SF-295 CNS Cancer 3.11

SF-539 CNS Cancer 2.87

SNB-19 CNS Cancer 3.08

SNB-75 CNS Cancer 2.79

U251 CNS Cancer 2.95

Melanoma

LOX IMVI Melanoma 2.65

MALME-3M Melanoma 2.89

M14 Melanoma 2.77

SK-MEL-2 Melanoma 3.18

SK-MEL-28 Melanoma 3.03

SK-MEL-5 Melanoma 2.94

UACC-257 Melanoma 2.81

UACC-62 Melanoma 2.7

Ovarian Cancer

IGROV1 Ovarian Cancer 2.96

OVCAR-3 Ovarian Cancer 3.14

OVCAR-4 Ovarian Cancer 2.83

OVCAR-5 Ovarian Cancer 3.07

OVCAR-8 Ovarian Cancer 2.9
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NCI/ADR-RES Ovarian Cancer 3.22

SK-OV-3 Ovarian Cancer 3.09

Renal Cancer

786-0 Renal Cancer 2.86

A498 Renal Cancer 3.17

ACHN Renal Cancer 2.98

CAKI-1 Renal Cancer 3.04

RXF 393 Renal Cancer 2.74

SN12C Renal Cancer 2.92

TK-10 Renal Cancer 2.8

UO-31 Renal Cancer 3.1

Prostate Cancer

PC-3 Prostate Cancer 2.97

DU-145 Prostate Cancer 3.13

Breast Cancer

MCF7 Breast Cancer 3.06

MDA-MB-231/ATCC Breast Cancer 2.85

HS 578T Breast Cancer 3.19

BT-549 Breast Cancer 2.91

T-47D Breast Cancer 3.02

MDA-MB-468 Breast Cancer 2.78

Data obtained from the NCI's Developmental Therapeutics Program (DTP) NCI-60 screen.

GI50 is the concentration of the drug that causes 50% inhibition of cell growth.

Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay):
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This is a general protocol and may require optimization for specific cell lines.

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g.,

5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C

and 5% CO₂.

Drug Treatment: A stock solution of Spirogermanium is prepared in a suitable solvent (e.g.,

DMSO) and serially diluted to various concentrations in a complete cell culture medium. The

medium from the cell plates is replaced with the medium containing different concentrations

of Spirogermanium. A control group with vehicle-only is also included.

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

MTT Addition: After incubation, the drug-containing medium is removed, and a solution of

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in a serum-free medium

is added to each well. The plates are incubated for another 2-4 hours.

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO

or isopropanol with HCl) is added to each well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance of each well is measured at a specific

wavelength (typically around 570 nm) using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to the control wells. The

IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined by

plotting the cell viability against the drug concentration and fitting the data to a dose-

response curve.

Potential Signaling Pathways
While the precise molecular targets of Spirogermanium are not fully elucidated, research on

structurally similar azaspirane compounds provides insights into its potential mechanisms of

action. A related azaspirane has been shown to inhibit the Janus kinase/signal transducer and

activator of transcription (JAK/STAT) and the Phosphoinositide 3-kinase/protein kinase B

(PI3K/Akt) signaling pathways. These pathways are crucial for cell survival, proliferation, and

differentiation, and their dysregulation is a hallmark of many cancers.
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Based on this evidence, a hypothetical signaling pathway for Spirogermanium's anticancer

activity can be proposed.
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Caption: Hypothetical signaling pathway of Spirogermanium.

This diagram illustrates the potential inhibitory effects of Spirogermanium on the JAK/STAT

and PI3K/Akt pathways, which are often constitutively active in cancer cells, leading to
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decreased cell proliferation and survival, and potentially inducing apoptosis.

Conclusion
Spirogermanium remains a fascinating molecule from an organometallic and medicinal

chemistry perspective. Its unique germanium-containing spirocyclic structure confers distinct

biological properties, including a notable lack of myelosuppression. While its clinical journey

was halted by neurotoxicity, the study of Spirogermanium and its analogs continues to provide

valuable insights into the design of novel anticancer agents. The data and protocols presented

in this guide aim to facilitate further research into the organometallic properties of

Spirogermanium and the development of new, more effective, and less toxic cancer therapies.

Further investigation into its precise molecular targets and mechanisms of action is warranted

to fully understand its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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